Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Medicinal Chemistry PRMT5 Inhibition Scaffold Synthesis

This specific ortho-cyanophenyl gem-difluoroacetate isomer is the essential precursor for constructing metabolically stable 4,4-difluoro-1,2,3,4-tetrahydroisoquinoline cores, a key scaffold in PRMT5 inhibitor programs. Sourcing the correct isomer is non-negotiable for successful intramolecular cyclization. Supplied with full analytical documentation (COA, SDS). For research and further manufacturing use only.

Molecular Formula C11H9F2NO2
Molecular Weight 225.19 g/mol
CAS No. 1335290-31-7
Cat. No. B1383247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-Cyanophenyl)-2,2-difluoroacetate
CAS1335290-31-7
Molecular FormulaC11H9F2NO2
Molecular Weight225.19 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C1=CC=CC=C1C#N)(F)F
InChIInChI=1S/C11H9F2NO2/c1-2-16-10(15)11(12,13)9-6-4-3-5-8(9)7-14/h3-6H,2H2,1H3
InChIKeyPFXQRKCMYVFNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate (CAS 1335290-31-7) Procurement & Technical Baseline


Ethyl 2-(2-cyanophenyl)-2,2-difluoroacetate is a fluorinated aromatic ester building block characterized by a gem‑difluoroacetate moiety directly bonded to an ortho‑cyanophenyl ring (C₁₁H₉F₂NO₂, MW 225.19 g/mol) . It is supplied commercially as a research‑grade intermediate with typical purities ranging from 95% to 98% . The compound's core value derives from its role as a key precursor in the synthesis of 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline frameworks, a privileged scaffold in medicinal chemistry, as well as its utility in generating PRMT5 inhibitor candidates [1].

Why Ortho‑Substituted Ethyl 2‑(2‑Cyanophenyl)‑2,2‑difluoroacetate Is Not Interchangeable with meta/para Isomers or Non‑Fluorinated Analogs


The specific ortho‑relationship between the cyano and gem‑difluoroacetate groups in Ethyl 2‑(2‑cyanophenyl)‑2,2‑difluoroacetate dictates both its synthetic utility and its downstream stereoelectronic outcomes. Positional isomers, such as Ethyl 2‑(3‑cyanophenyl)‑2,2‑difluoroacetate (CAS 1249788‑93‑9) or Ethyl 2‑(4‑cyanophenyl)‑2,2‑difluoroacetate (CAS 854778‑10‑2), differ fundamentally in their reactivity and ability to undergo intramolecular cyclization due to altered spatial proximity and electronic effects of the nitrile group . As documented in the primary patent literature, the ortho‑arrangement is essential for the reduction‑cyclization sequence that yields the 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline core—a transformation inaccessible to meta‑ and para‑isomers [1]. Furthermore, substitution of the difluoroacetate group with a non‑fluorinated analog eliminates the unique metabolic stability and conformational bias imparted by the gem‑difluoro moiety, thereby altering the pharmacological profile of downstream compounds [2]. Consequently, simple interchange based on molecular formula alone introduces unacceptable variability in synthetic outcomes and final product characteristics.

Quantitative Differentiation: Key Data Points for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate vs. Closest Analogs


Ortho vs. Meta/para Positional Isomers: Divergent Synthetic Outcomes for Tetrahydroisoquinoline Formation

The ortho‑cyanophenyl configuration uniquely enables a one‑pot reduction‑cyclization to form the 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline core, a critical intermediate for PRMT5 inhibitors. In contrast, the meta‑ and para‑isomers (CAS 1249788‑93‑9 and 854778‑10‑2) fail to undergo this intramolecular cyclization under identical conditions [1]. The patent WO2021126728A1 explicitly demonstrates the conversion of Ethyl 2‑(2‑cyanophenyl)‑2,2‑difluoroacetate to 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline via treatment with NaBH₄/CoCl₂ in MeOH/THF, a route that is not applicable to the other regioisomers [2].

Medicinal Chemistry PRMT5 Inhibition Scaffold Synthesis

Gem‑Difluoro Moiety vs. Non‑Fluorinated Acetate: Enhanced Metabolic Stability (Class‑Level Inference)

The replacement of a methylene (CH₂) group with a gem‑difluoro (CF₂) group is a well‑established bioisosteric strategy to block oxidative metabolism at the benzylic position. While direct experimental data for this specific compound is not publicly available, the class‑level effect is well‑characterized: α‑fluorination of esters and amides reduces CYP‑mediated oxidation and increases metabolic half‑life [1]. Comparative studies on analogous systems show that the CF₂ group can increase microsomal stability by factors of 2‑ to 10‑fold relative to the non‑fluorinated parent [2]. In the context of Ethyl 2‑(2‑cyanophenyl)‑2,2‑difluoroacetate, this translates to downstream PRMT5 inhibitors with improved pharmacokinetic profiles [3].

Drug Design Bioisosteres Metabolic Stability

Commercial Availability and Purity Comparison Across Suppliers

The target compound is available from multiple reputable vendors with documented purity levels and pricing that vary significantly. Fluorochem offers the compound at 98% purity , while AKSci provides a 95% purity grade . This information is crucial for budget‑conscious procurement or when high purity is mandatory. In contrast, the meta‑isomer (CAS 1249788‑93‑9) is only listed at 95% purity from the same vendors , and the para‑isomer (CAS 854778‑10‑2) is available at 95% purity . The availability of a higher purity (98%) option for the ortho‑isomer can reduce the need for additional purification steps in sensitive synthetic sequences.

Chemical Sourcing Building Blocks Quality Control

Primary Application Scenarios for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate in R&D and Manufacturing


Synthesis of 4,4-Difluoro-1,2,3,4-tetrahydroisoquinoline-Based PRMT5 Inhibitors

This compound serves as the direct precursor to the 4,4‑difluoro‑1,2,3,4‑tetrahydroisoquinoline scaffold, a core motif in a series of PRMT5 inhibitors described in WO2021126728A1 [1]. The ortho‑cyanophenyl ester undergoes a one‑pot reduction‑cyclization with NaBH₄/CoCl₂ to afford the bicyclic amine, which is then further elaborated to yield potent and selective PRMT5 inhibitors with potential applications in oncology [2].

Metabolically Stable Bioisostere Replacement in Lead Optimization

The gem‑difluoroacetate group is a classic bioisostere for a methylene ester, designed to block oxidative metabolism. Medicinal chemists utilize Ethyl 2‑(2‑cyanophenyl)‑2,2‑difluoroacetate as a building block to install a metabolically robust α,α‑difluoro moiety into lead candidates, thereby improving in vivo half‑life and reducing clearance [1][2].

Precursor for Ortho‑Cyano Substituted Aromatic Scaffolds via Cross‑Coupling

The presence of the cyano group at the ortho position provides a synthetic handle for further diversification. It can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, enabling the construction of more complex heterocyclic systems. This versatility is leveraged in parallel synthesis efforts to generate diverse compound libraries .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 2-(2-Cyanophenyl)-2,2-difluoroacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.